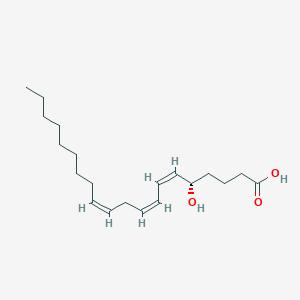

(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H34O3 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)/b10-9-,13-12-,16-14-/t19-/m1/s1 |

InChI Key |

LSADDRSUZRRBAN-KKFGBEJJSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\C=C/[C@H](CCCC(=O)O)O |

Canonical SMILES |

CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid typically involves multi-step organic reactions. One common approach is the selective hydroxylation of a precursor fatty acid, followed by controlled isomerization to introduce the desired double bonds. The reaction conditions often require specific catalysts and temperature control to ensure the correct stereochemistry and double bond configuration.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method is advantageous due to its scalability and environmental friendliness compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-ketoicosa-6,8,11-trienoic acid, while reduction can produce 5-hydroxyicosanoic acid.

Scientific Research Applications

(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid has been extensively studied for its biological activities:

- Inflammation Modulation : It enhances vasodilation and modulates leukocyte function by influencing the recruitment and activation of immune cells at sites of inflammation. This suggests its potential as a therapeutic target for inflammatory diseases.

- Cytokine Production : Research indicates that 5-HETE can enhance the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) from macrophages.

Therapeutic Potential

Given its biological activities, 5-HETE has potential applications in various therapeutic areas:

- Anti-inflammatory Treatments : Due to its role in inflammation modulation, it may be explored for developing anti-inflammatory drugs.

- Cardiovascular Health : Its vasodilatory properties suggest applications in managing cardiovascular diseases characterized by impaired blood flow.

Chemical Reactions

The compound can undergo various chemical reactions that are significant for synthesis and modification:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : Double bonds can be reduced to alter the compound’s structure.

- Substitution : The hydroxyl group can be substituted with other functional groups.

Study Highlights

Several studies have investigated the effects and applications of this compound:

- Inflammatory Response : An animal study demonstrated that administration of 5-HETE resulted in increased leukocyte infiltration at sites of inflammation.

- Vasodilatory Effects : Research indicated that 5-HETE induces vasodilation in isolated blood vessels.

- Cytokine Regulation : In vitro studies showed that 5-HETE enhances IL-6 production from macrophages.

Mechanism of Action

The mechanism of action of (5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play crucial roles in its biological activity, allowing it to modulate enzyme activity and receptor binding. This compound can influence various signaling pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Hydroxyeicosatetraenoic Acids (HETEs)

HETEs are mono-hydroxylated derivatives of arachidonic acid (AA, C20:4). Key analogs include:

5S-HETE

- Structure: (5S,6E,8Z,11Z,14Z)-5-Hydroxyicosa-6,8,11,14-tetraenoic acid .

- Biosynthesis : Generated via 5-lipoxygenase (5-LOX) oxidation of AA.

- Role : Precursor to leukotrienes (pro-inflammatory mediators) and lipoxins (pro-resolving mediators) .

- Key Difference : Contains an additional 14Z double bond and 6E configuration compared to 5-HETrE.

15S-HETE

- Structure: (15S,5Z,8Z,11Z,13E)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid .

- Biosynthesis : Produced by 15-LOX from AA.

- Role : Anti-inflammatory mediator; precursor to lipoxins and resolvins .

Comparative Table: HETEs vs. 5-HETrE

Dihydroxy Derivatives (diHETEs)

DiHETEs feature two hydroxyl groups, often formed via sequential LOX activity or cytochrome P450 epoxidation.

5S,15S-diHETE

- Structure: (5S,15S,6E,8Z,11Z,13E)-5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid .

- Role : Intermediate in lipoxin biosynthesis; promotes inflammation resolution .

11,12-DHET

Specialized Pro-Resolving Mediators (SPMs)

SPMs, such as resolvins, are oxygenated PUFA derivatives with potent anti-inflammatory activity.

Resolvin E1 (RvE1)

- Structure: (5S,12R,18R)-Trihydroxy-eicosa-6Z,8E,10E,14Z,16E-pentaenoic acid .

- Precursor: Eicosapentaenoic acid (EPA, C20:5).

- Role : Resolves inflammation by reducing neutrophil infiltration .

Resolvin E3 (RvE3)

- Structure: (17R,18R)-Dihydroxy-eicosa-5Z,8Z,11Z,13E,15E-pentaenoic acid .

- Role : Antagonizes BLT1 receptor to inhibit neutrophil chemotaxis .

Comparative Table: SPMs vs. 5-HETrE

Oxo-Eicosanoids

Oxo-eicosanoids, such as 5-oxo-ETE, are ketone-containing derivatives with pro-inflammatory roles.

5-Oxo-ETE

- Structure: 5-Oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid .

- Role: Potent eosinophil chemoattractant; differs from 5-HETrE in the 5-oxo group vs. 5-hydroxy .

Structural and Functional Insights

- Double Bond Geometry: The 6Z,8Z,11Z configuration in 5-HETrE may confer unique membrane interactions compared to tetraenoic HETEs (e.g., 5S-HETE with 6E,8Z,11Z,14Z bonds) .

- Hydroxylation Position: Mono-hydroxylation at 5S aligns 5-HETrE with 5-LOX products, but its trienoic backbone suggests a distinct biosynthetic origin, possibly from mead acid (C20:3 ω-9) rather than AA .

- Biological Implications: While 5S-HETE and resolvins are well-studied in inflammation, the role of 5-HETrE remains speculative.

Biological Activity

(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid (commonly known as 5-HETE) is a polyunsaturated fatty acid derived from arachidonic acid metabolism. This compound plays a significant role in various biological processes, particularly in inflammation and immune responses. This article explores the biological activity of 5-HETE, highlighting its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

5-HETE is characterized by a hydroxyl group and multiple double bonds in its structure. The specific configuration of these functional groups contributes to its biological activity.

| Property | Description |

|---|---|

| Common Name | 5-Hydroxyicosa-6,8,11-trienoic acid |

| Systematic Name | This compound |

| Molecular Formula | C20H34O3 |

| Molecular Weight | 306.48 g/mol |

| Classification | Eicosanoid lipid molecule |

Inflammation and Immune Response

5-HETE is primarily recognized for its role as a signaling molecule that modulates inflammation. It is involved in the regulation of various physiological processes through its interaction with specific receptors and enzymes. Notably, it has been shown to:

- Enhance Vasodilation : 5-HETE promotes vasodilation by acting on vascular smooth muscle cells.

- Modulate Leukocyte Function : It influences the recruitment and activation of leukocytes at sites of inflammation.

- Regulate Cytokine Production : 5-HETE can affect the secretion of pro-inflammatory cytokines.

These actions underscore its potential as a therapeutic agent in managing inflammatory conditions.

The biological effects of 5-HETE are mediated through several mechanisms:

- Receptor Activation : 5-HETE interacts with G protein-coupled receptors (GPCRs) such as the leukotriene B4 receptor (BLT1). This interaction triggers downstream signaling pathways that enhance inflammatory responses.

- Enzyme Modulation : It can influence the activity of enzymes involved in lipid metabolism and inflammatory pathways.

- Cell Signaling Pathways : 5-HETE activates various intracellular signaling cascades that lead to cellular responses associated with inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-HETE:

- Study on Inflammatory Response : A study demonstrated that administration of 5-HETE in animal models resulted in increased leukocyte infiltration at sites of inflammation, indicating its role in promoting inflammatory responses .

- Vasodilatory Effects : Research has shown that 5-HETE induces vasodilation in isolated blood vessels, suggesting its potential use in treating conditions related to impaired blood flow .

- Cytokine Regulation : In vitro studies indicated that 5-HETE enhances the production of interleukin-6 (IL-6) from macrophages, linking it to the modulation of immune responses .

Potential Therapeutic Applications

Given its biological activities, 5-HETE has potential applications in various therapeutic areas:

- Anti-inflammatory Treatments : Due to its role in inflammation modulation, 5-HETE may be explored as a target for developing anti-inflammatory drugs.

- Cardiovascular Health : Its vasodilatory properties suggest potential applications in managing cardiovascular diseases characterized by poor blood flow.

Q & A

Basic Research Questions

Q. What are the biosynthetic pathways and enzymatic mechanisms involved in the production of (5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid?

- Methodological Answer : The compound is synthesized via oxidation of polyunsaturated fatty acids (PUFAs) such as arachidonic acid. Key enzymes include lipoxygenases (LOX) or cytochrome P450 monooxygenases, which introduce hydroxyl groups at specific positions. For structural confirmation, use nuclear magnetic resonance (NMR) to identify stereochemistry and double-bond geometry, supplemented by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in biological matrices .

Q. What analytical techniques are recommended for quantifying this compound in complex biological samples?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection (at 235 nm for conjugated dienes) or electrospray ionization mass spectrometry (ESI-MS) in negative ion mode provides high sensitivity. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. Gas chromatography (GC-MS) after derivatization (e.g., methyl ester formation) is less common due to thermal instability of hydroxylated PUFAs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to flammability and irritant properties (GHS02/GHS07), store the compound in airtight containers at -20°C under inert gas (e.g., argon). Use explosion-proof equipment, static-safe tools, and personal protective equipment (PPE) including nitrile gloves and safety goggles. Conduct experiments in fume hoods with proper ventilation to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers design experiments to investigate the dose-dependent effects of this compound on inflammatory signaling pathways?

- Methodological Answer : Use a randomized block design with split-plot arrangements to control variability. Treat cell cultures or animal models with escalating doses (e.g., 0.1–100 µM) and measure downstream biomarkers (e.g., leukotriene B4, prostaglandins) via ELISA or targeted metabolomics. Include vehicle controls and blinded assessments to reduce bias. Replicate experiments across multiple biological models (e.g., primary macrophages, knockout mice) to validate specificity .

Q. What strategies resolve contradictions in reported pro- vs. anti-inflammatory roles of this compound across studies?

- Methodological Answer : Conduct a systematic meta-analysis to identify confounding variables such as differences in cell types, incubation times, or metabolite stability. Validate purity using high-resolution MS and assess degradation products. Use genetic knockdown models (e.g., siRNA for LOX isoforms) to isolate pathway-specific effects. Cross-reference findings with structural analogs (e.g., 5-HETE) to clarify mechanistic divergence .

Q. How can computational approaches enhance understanding of this compound’s interactions with lipid-binding receptors?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with receptors like BLT1 or PPARγ. Use quantum mechanics/molecular mechanics (QM/MM) simulations to analyze electronic interactions at active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics experimentally .

Q. What experimental frameworks assess the environmental persistence and ecotoxicological impacts of this compound?

- Methodological Answer : Perform OECD 301/303 biodegradability tests in aqueous systems under aerobic/anaerobic conditions. Use LC-MS/MS to monitor degradation products. For ecotoxicity, apply the Daphnia magna acute immobilization test (OECD 202) and algal growth inhibition assay (OECD 201). Model bioaccumulation potential via quantitative structure-activity relationship (QSAR) tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.